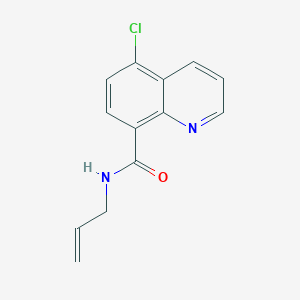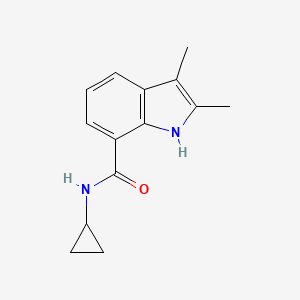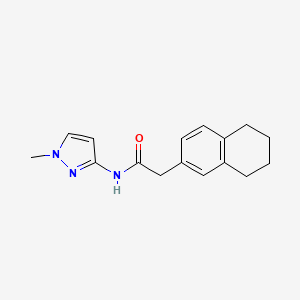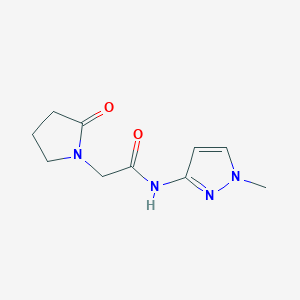![molecular formula C18H18FNO5 B7502803 1-[5-[(4-Fluorophenoxy)methyl]furan-2-carbonyl]piperidine-4-carboxylic acid](/img/structure/B7502803.png)
1-[5-[(4-Fluorophenoxy)methyl]furan-2-carbonyl]piperidine-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[5-[(4-Fluorophenoxy)methyl]furan-2-carbonyl]piperidine-4-carboxylic acid is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications. This compound is also known as BMS-986177 and belongs to the class of piperidine carboxylic acids.
Mécanisme D'action
The mechanism of action of 1-[5-[(4-Fluorophenoxy)methyl]furan-2-carbonyl]piperidine-4-carboxylic acid involves the inhibition of DPP-4 enzyme activity. DPP-4 is responsible for the degradation of glucagon-like peptide-1 (GLP-1), which is an incretin hormone that stimulates insulin secretion. By inhibiting DPP-4, the levels of GLP-1 increase, leading to an increase in insulin secretion and a decrease in blood glucose levels.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in various animal models. It has been reported to increase insulin secretion and improve glucose tolerance in mice. It has also been shown to improve glucose control and reduce HbA1c levels in diabetic rats.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-[5-[(4-Fluorophenoxy)methyl]furan-2-carbonyl]piperidine-4-carboxylic acid in lab experiments include its potential therapeutic applications in diabetes and its ability to inhibit DPP-4 enzyme activity. The limitations include the need for further studies to determine its efficacy and safety in humans.
Orientations Futures
There are several future directions for the research on 1-[5-[(4-Fluorophenoxy)methyl]furan-2-carbonyl]piperidine-4-carboxylic acid. These include:
1. Clinical trials to determine its safety and efficacy in humans.
2. Studies to determine its potential therapeutic applications in other diseases such as obesity and metabolic syndrome.
3. Development of more potent and selective DPP-4 inhibitors.
4. Studies to determine its mechanism of action in more detail.
5. Investigation of its potential side effects and interactions with other drugs.
Conclusion:
In conclusion, this compound is a chemical compound that has potential therapeutic applications in diabetes. Its mechanism of action involves the inhibition of DPP-4 enzyme activity, leading to an increase in insulin secretion and a decrease in blood glucose levels. While there are limitations to its use in lab experiments, further research is needed to determine its efficacy and safety in humans and its potential therapeutic applications in other diseases.
Méthodes De Synthèse
The synthesis of 1-[5-[(4-Fluorophenoxy)methyl]furan-2-carbonyl]piperidine-4-carboxylic acid has been reported in the scientific literature. The synthesis involves the reaction of 4-fluorobenzyl alcohol with furan-2-carboxylic acid in the presence of a base to form the corresponding ester. The ester is then reacted with piperidine-4-carboxylic acid in the presence of a coupling reagent to form the desired compound.
Applications De Recherche Scientifique
1-[5-[(4-Fluorophenoxy)methyl]furan-2-carbonyl]piperidine-4-carboxylic acid has been studied for its potential therapeutic applications in various diseases. It has been reported to have an inhibitory effect on the activity of dipeptidyl peptidase-4 (DPP-4), which is an enzyme that plays a role in glucose metabolism. This inhibition can lead to an increase in insulin secretion and a decrease in blood glucose levels, making it a potential treatment for type 2 diabetes.
Propriétés
IUPAC Name |
1-[5-[(4-fluorophenoxy)methyl]furan-2-carbonyl]piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO5/c19-13-1-3-14(4-2-13)24-11-15-5-6-16(25-15)17(21)20-9-7-12(8-10-20)18(22)23/h1-6,12H,7-11H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZAMJZKCOJDXQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C(=O)C2=CC=C(O2)COC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[(7-Acetamido-2-oxochromen-4-yl)methylsulfanyl]benzoic acid](/img/structure/B7502724.png)




![N-[(3,5-difluorophenyl)methyl]-5-methylfuran-2-carboxamide](/img/structure/B7502757.png)

![N-[(2-chlorophenyl)methyl]-N-methylmethanesulfonamide](/img/structure/B7502772.png)

![2-[(2-Methoxypyridin-3-yl)methylamino]pyridine-3-carbonitrile](/img/structure/B7502786.png)
![N-[(2-ethoxypyridin-3-yl)methyl]-1,3-benzoxazol-2-amine](/img/structure/B7502788.png)
![3-[[4-(2-Oxopyrrolidin-1-yl)phenyl]sulfamoyl]benzoic acid](/img/structure/B7502792.png)
![3-(4-Cyanophenyl)-1-[(3-fluorophenyl)methyl]-1-methylurea](/img/structure/B7502799.png)
![5-[(4-Carbamoylphenyl)sulfonylamino]benzene-1,3-dicarboxylic acid](/img/structure/B7502812.png)
